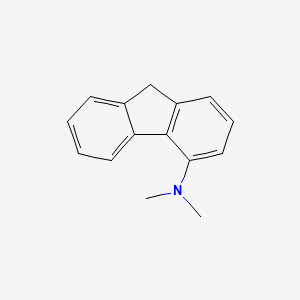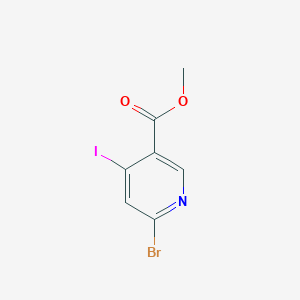![molecular formula C12H9BrO4S B13991468 Dimethyl 3-bromobenzo[b]thiophene-2,5-dicarboxylate](/img/structure/B13991468.png)
Dimethyl 3-bromobenzo[b]thiophene-2,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 3-bromobenzo[b]thiophene-2,5-dicarboxylate is a chemical compound with the molecular formula C12H9BrO4S. It is a derivative of benzo[b]thiophene, which is a sulfur-containing heterocyclic compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 3-bromobenzo[b]thiophene-2,5-dicarboxylate typically involves the bromination of benzo[b]thiophene-2,5-dicarboxylate. One common method is the reaction of benzo[b]thiophene-2,5-dicarboxylate with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 3-bromobenzo[b]thiophene-2,5-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can lead to the formation of thiols or thioethers using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Oxidation: Hydrogen peroxide in acetic acid, m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in ethanol.
Major Products Formed
Substitution: Various substituted benzo[b]thiophene derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Applications De Recherche Scientifique
Dimethyl 3-bromobenzo[b]thiophene-2,5-dicarboxylate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of novel materials, such as organic semiconductors and conductive polymers.
Biological Studies: It serves as a building block for the synthesis of biologically active compounds, which are studied for their potential therapeutic effects.
Industrial Applications: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of dimethyl 3-bromobenzo[b]thiophene-2,5-dicarboxylate involves its interaction with various molecular targets and pathways. The bromine atom in the compound can participate in electrophilic aromatic substitution reactions, leading to the formation of new chemical bonds. Additionally, the sulfur atom in the thiophene ring can engage in coordination with metal ions, influencing the compound’s reactivity and properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl thiophene-2,5-dicarboxylate: Lacks the bromine atom, making it less reactive in substitution reactions.
3-Bromothianaphthene: Similar structure but lacks the ester functional groups, leading to different reactivity and applications.
Thieno[3,2-b]thiophene-2,5-dicarboxaldehyde: Contains aldehyde groups instead of ester groups, resulting in different chemical behavior.
Uniqueness
Dimethyl 3-bromobenzo[b]thiophene-2,5-dicarboxylate is unique due to the presence of both bromine and ester functional groups, which provide a combination of reactivity and stability. This makes it a versatile intermediate for various chemical transformations and applications in multiple fields .
Propriétés
Formule moléculaire |
C12H9BrO4S |
|---|---|
Poids moléculaire |
329.17 g/mol |
Nom IUPAC |
dimethyl 3-bromo-1-benzothiophene-2,5-dicarboxylate |
InChI |
InChI=1S/C12H9BrO4S/c1-16-11(14)6-3-4-8-7(5-6)9(13)10(18-8)12(15)17-2/h3-5H,1-2H3 |
Clé InChI |
FUZNJIRJVVOROH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC2=C(C=C1)SC(=C2Br)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2,3-Bis[(ethoxycarbonyl)amino]butane-1,4-diyl dimethanesulfonate](/img/structure/B13991448.png)

![N-[(2-fluoropyridin-3-yl)methylidene]hydroxylamine](/img/structure/B13991459.png)
![6-[(Dimethylcarbamothioyl)sulfanyl]hexanoic acid](/img/structure/B13991463.png)


